molecular formula C17H24O3 B3039129 4-(Octyloxy)cinnamic acid CAS No. 99196-58-4

4-(Octyloxy)cinnamic acid

Cat. No.: B3039129
CAS No.: 99196-58-4
M. Wt: 276.4 g/mol
InChI Key: KAMZUSZBMGHSEB-JLHYYAGUSA-N
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Description

Contextualization within Cinnamic Acid Derivative Research

Cinnamic acid and its derivatives are a major class of naturally occurring and synthetic compounds that serve as fundamental building blocks in organic synthesis. jocpr.combeilstein-journals.org Structurally, they possess a phenyl ring attached to an acrylic acid group, a configuration that offers multiple sites for functionalization. chemicalbook.com This adaptability has led to their extensive investigation for a wide array of applications, from pharmaceuticals to polymers. jocpr.commdpi.com

In the realm of materials science, cinnamic acid derivatives are particularly valued for their ability to form liquid crystals. nih.gov The core structure of cinnamic acid provides the necessary rigidity for forming ordered, mesomorphic phases, which are states of matter intermediate between conventional liquids and solid crystals. The investigation of these compounds is part of a broader effort to design molecules that can self-assemble into predictable and functional supramolecular structures. Research has shown that modifications to the cinnamic acid backbone, such as the introduction of alkoxy chains, can systematically tune these self-assembly behaviors. nih.gov

Significance of the Octyloxy Moiety in Molecular Design for Advanced Materials

The incorporation of an octyloxy group (a flexible chain of eight carbon atoms attached via an oxygen atom) at the para-position of the cinnamic acid ring is a deliberate molecular design strategy. This alkyl chain plays a crucial role in dictating the material's physical properties, especially its liquid crystalline behavior. The length of the alkoxy chain is a determining factor in the type and stability of the mesophases formed. nih.govresearchgate.net

The octyloxy moiety, with its intermediate length, influences the balance between the rigid, aromatic core interactions and the flexible, aliphatic chain interactions. This balance is critical for the formation of mesophases. For the homologous series of 4-alkoxycinnamic acids, shorter chains (less than nine carbons) typically lead to the formation of a nematic phase, which is characterized by long-range orientational order but no positional order. nih.gov The 4-(Octyloxy)cinnamic acid homologue is noted to exhibit this enantiotropic nematic phase character. Longer chains, in contrast, tend to promote more ordered smectic phases, where molecules are arranged in layers. nih.gov The octyloxy group, therefore, situates the compound at a pivotal point in this homologous series, making it an ideal subject for studying the transition between different types of liquid crystalline phases.

Furthermore, the carboxylic acid function of these molecules facilitates the formation of hydrogen-bonded dimers. core.ac.uk This dimerization effectively elongates the molecular structure, enhancing the aspect ratio and promoting the stability of the liquid crystal phases. core.ac.uk The interplay between the hydrogen bonding and the van der Waals interactions of the octyloxy chains is a key area of academic inquiry.

Overview of Current Academic Research Trajectories for Alkoxycinnamic Acid Compounds

Current research on alkoxycinnamic acids, including this compound, is directed towards several promising avenues. A primary focus remains on the fundamental understanding and characterization of their liquid crystalline properties. This includes detailed studies of phase transition temperatures, the identification of different mesophases (nematic, smectic), and the influence of molecular structure on these properties. nih.govresearchgate.net

Another significant research trajectory involves the creation of novel supramolecular structures through hydrogen bonding. Scientists are exploring the formation of binary and multi-component systems where alkoxycinnamic acids are combined with other molecules to create new liquid crystalline materials with tailored properties. researchgate.netresearchgate.net For example, hydrogen-bonded complexes between 4-(octyloxy)benzoic acid and other organic acids have been synthesized to generate new mesophases that are not observed in the individual components. researchgate.net

Furthermore, the potential for these materials in advanced applications is a strong driver of research. The ordered nature of liquid crystals makes them suitable for applications in nonlinear optics, where materials can alter the properties of light. researchgate.net The investigation of cinnamic acid derivatives for such applications is an active area of study, exploring how molecular design influences optical response. The unique combination of a reactive double bond, a polarizable aromatic system, and the self-organizing properties imparted by the octyloxy chain makes this compound and its relatives compelling targets for the development of next-generation optical and electronic materials.

Physicochemical and Spectroscopic Data of this compound

The following tables provide a summary of key physicochemical and spectroscopic data for this compound, compiled from academic literature.

Physicochemical Properties

PropertyValue / DescriptionReference
Chemical FormulaC17H24O3-
Molecular Weight276.37 g/mol-
AppearanceWhite crystalline solid wikipedia.org
Liquid Crystal PhasesExhibits nematic and potentially smectic phases. The octyloxy homologue is part of a series where chains with n<9 show nematic behavior, while those with n>9 show both smectic and nematic phases. nih.gov
DimerizationForms hydrogen-bonded dimers via the carboxylic acid groups, which is crucial for its liquid crystalline properties. core.ac.ukksu.edu.sa

Spectroscopic Data (Typical for 4-Alkoxycinnamic Acids)

SpectroscopyCharacteristic Peaks / SignalsReference
FTIR (cm⁻¹)~2900 (O-H and C-H stretching), ~1680 (C=O stretching of carboxylic acid dimer), ~1600-1400 (aromatic C=C stretching), ~1250 (C-O stretching) niscpr.res.inresearchgate.net
¹H NMR (ppm)Signals corresponding to aromatic protons, vinylic protons of the double bond, protons of the octyloxy chain (triplet for -OCH2-, multiplets for other -CH2- groups, and a triplet for the terminal -CH3), and a deshielded signal for the carboxylic acid proton. rsc.org
¹³C NMR (ppm)Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and carbons of the octyloxy chain. niscpr.res.inrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-octoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMZUSZBMGHSEB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258894
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99196-58-4
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Octyloxy Cinnamic Acid

Established Synthetic Routes to 4-(Octyloxy)cinnamic Acid

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. These methods, primarily involving the formation of the characteristic α,β-unsaturated carboxylic acid structure, have been adapted and optimized to accommodate the octyloxy substituent on the aromatic ring.

The Perkin reaction, first described by William Henry Perkin in 1868, is a well-established method for the synthesis of cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.org For the synthesis of this compound, the starting materials would be 4-(octyloxy)benzaldehyde and acetic anhydride, with sodium acetate (B1210297) commonly used as the catalyst. wikipedia.orguns.ac.idyoutube.com

The general mechanism of the Perkin reaction involves the formation of an enolate from the acetic anhydride, which then attacks the carbonyl carbon of the benzaldehyde. A subsequent series of reactions, including dehydration, leads to the formation of the α,β-unsaturated acid. wikipedia.org While the Perkin reaction is a common method for synthesizing cinnamic acid and its analogues, a significant drawback is the potential for the formation of unwanted side products, especially when the aldehyde is subjected to basic conditions. pcbiochemres.comjocpr.com Furthermore, the reaction often requires high temperatures and long reaction times to achieve satisfactory yields. bu.edu

To address some of these limitations, adaptations to the classical Perkin reaction have been developed. For instance, the use of sonochemical methods, which employ ultrasound to initiate and accelerate reactions, has been explored for the synthesis of cinnamic acid. This approach has been shown to reduce reaction times. uns.ac.id

The Knoevenagel condensation is another important method for the synthesis of cinnamic acid derivatives. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid or its esters, in the presence of a basic catalyst, which is typically a weakly basic amine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org

A significant modification of this reaction is the Knoevenagel-Doebner condensation, which specifically utilizes malonic acid in the presence of pyridine (B92270) as a solvent and often a catalytic amount of piperidine. bu.eduwikipedia.orgresearchgate.net This modification is particularly advantageous because the condensation is followed by decarboxylation, directly yielding the cinnamic acid derivative. wikipedia.org For the synthesis of this compound, 4-(octyloxy)benzaldehyde would be reacted with malonic acid under these conditions.

The Knoevenagel-Doebner approach often provides higher yields and requires less harsh conditions, such as lower temperatures and shorter reaction times, compared to the Perkin reaction. bu.edu For instance, the synthesis of cinnamic acid via the Knoevenagel-Doebner reaction can achieve yields of 70-80% with only a few hours of heating at 100°C, whereas the Perkin reaction might require 5 hours at 180°C for a 50-70% yield. bu.edu However, a drawback of the traditional Knoevenagel-Doebner condensation is the use of large quantities of carcinogenic pyridine. researchgate.net Research has been conducted to replace pyridine with less hazardous alternatives, such as aliphatic tertiary amines in toluene. researchgate.net

Enzymatic methods offer a green and highly specific alternative for the synthesis of cinnamic acid derivatives. Lipases, such as Novozym 435, have been successfully employed as catalysts for the esterification of cinnamic acids. pcbiochemres.comjocpr.comnih.gov For example, octyl methoxycinnamate has been synthesized from p-methoxycinnamic acid and 2-ethylhexanol using Novozym 435. pcbiochemres.comjocpr.comnih.gov This enzymatic approach is valued for its high conversion rates and the reusability of the enzyme catalyst. pcbiochemres.comjocpr.com

Another class of enzymes, phenylalanine ammonia-lyases (PALs), are also utilized. PALs catalyze the deamination of phenylalanine to form cinnamic acid. google.com Researchers have explored the use of PALs, such as those derived from the yeast Rhodotorula glutinis, for the production of 4-aminocinnamic acid from 4-aminophenylalanine, demonstrating the potential of enzymatic routes for producing substituted cinnamic acids. google.com

Derivatization of the carboxylic acid group of this compound is a key strategy to create a diverse range of compounds with varied applications. Common coupling reagents are employed to facilitate the formation of amides and esters. One such reagent is N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), which is widely used for amide bond formation. beilstein-journals.org For instance, the reaction of cinnamic acid with an amine in the presence of EDC·HCl can produce the corresponding cinnamamide (B152044). beilstein-journals.organalis.com.my This method has been optimized for factors like solvent, temperature, and reagent ratios to achieve high yields. analis.com.my

Borane catalysts, such as B(C6F5)3, have also been utilized for the Fischer esterification of cinnamic acids with alcohols like methanol, affording methyl cinnamates. beilstein-journals.org These specialized coupling reactions provide efficient pathways to functionalize the carboxylic acid moiety of this compound, enabling the synthesis of a wide array of derivatives.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature and the choice of solvent system.

The solvent system also has a significant impact on the outcome of the synthesis. In the Perkin reaction, the reaction is often carried out without a solvent, using the acetic anhydride as the reaction medium. youtube.com For the Knoevenagel-Doebner condensation, pyridine has traditionally been used as both the solvent and a catalyst. bu.eduresearchgate.net However, due to its toxicity, alternative solvents like toluene, in combination with other bases, have been investigated. researchgate.net In enzymatic syntheses, the choice of solvent can influence the enzyme's activity and stability. For the synthesis of ethyl ferulate, a cinnamic acid derivative, using Novozym 435, the use of a solvent was found to result in better conversion. nih.gov

The optimization of these parameters is crucial for developing efficient and high-yielding synthetic routes to this compound. The table below summarizes the influence of different solvents on the yield of a related decarboxylation reaction of 4-hydroxycinnamic acid, which is a precursor to some cinnamic acid derivatives.

SolventYield (%)
DMF89
DMA23
Ethylene glycol61
DMSO30
Data from a study on the decarboxylation of 4-hydroxycinnamic acid, which can be a related reaction in the synthesis of some cinnamic acid derivatives. nih.gov

Role of Catalysts in Reaction Efficiency

The synthesis of cinnamic acid and its derivatives, including this compound, often employs catalytic methods to enhance reaction efficiency, yield, and selectivity. While traditional methods like the Perkin reaction, which uses anhydrous sodium acetate as a catalyst, are common, they can suffer from the formation of unwanted side products. pcbiochemres.comjocpr.com Modern synthetic strategies frequently utilize more advanced catalysts to overcome these limitations.

Palladium catalysts are prominent in the synthesis of cinnamic acid derivatives. For instance, a solid-supported palladium(II) complex has been shown to efficiently catalyze the Mizoroki-Heck coupling reaction for producing cinnamic acid and its analogues. google.com This type of catalyst offers the advantage of being stable and recyclable without a significant loss of catalytic activity. google.com Palladium chloride (PdCl₂) has also been used as a catalyst for preparing cinnamic acid esters from aryl halides under ultrasonic conditions, with tetra-butylammonium bromide (TBAB) acting as a phase transfer catalyst and sodium carbonate (Na₂CO₃) as a base. jocpr.com This method is notable for being conducted at room temperature in water. jocpr.com

Enzymatic catalysts also play a significant role. Novozym 435, an immobilized lipase, has been successfully used in the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol. pcbiochemres.comjocpr.com Enzymatic methods are advantageous due to high conversion rates and the reusability of the enzyme catalyst. jocpr.com

Other catalytic systems have been explored as well. Microwave irradiation of aryl aldehydes and malonic acid with polyphosphate ester (PPE) as a mediator catalyst in solvent-free conditions can produce cinnamic acid derivatives. jocpr.com Borane catalysts, such as B(C₆F₅)₃, have been used for the Fischer esterification of cinnamic acids. beilstein-journals.org Additionally, Brønsted base catalysts like DBU and DABCO have been employed for the synthesis of cinnamate (B1238496) esters. beilstein-journals.org

Advanced Purification and Purity Assessment Techniques

Following the synthesis of this compound and its derivatives, advanced purification and purity assessment techniques are crucial to isolate the target compound and verify its identity and purity.

Purification Techniques:

Column Chromatography: This is a fundamental technique used to purify cinnamic acid esters from unreacted starting materials like the parent acid and alcohol. sapub.org The process involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel, and eluting with a suitable solvent system. sapub.orgresearchgate.net

Recrystallization: This technique is employed to purify the crude product obtained after initial filtration. The solid is dissolved in a suitable solvent, and upon cooling or solvent evaporation, the purified compound crystallizes out, leaving impurities in the solution. journalcra.com

Purity Assessment Techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to check the purity of fractions collected during column chromatography. sapub.orgjournalcra.com It helps in identifying the presence of starting materials and byproducts in the purified sample. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural characterization of the purified compounds. sapub.org These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the structure of the desired ester. sapub.orgresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) 135 and DEPT 90 are specialized ¹³C-NMR experiments that help in distinguishing between CH, CH₂, and CH₃ groups. sapub.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to get information about its fragmentation pattern, which further aids in structural confirmation. journalcra.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the ester, the C=C double bond of the cinnamate group, and the C-O ether linkage. journalcra.com

Elemental Analysis: This technique determines the elemental composition of the synthesized compound, providing further evidence of its purity and confirming its molecular formula. journalcra.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a specialized technique used for the estimation of the optical purity of chiral materials. researchgate.net

Chemical Reactivity and Derivatization Pathways of this compound

Oxidative Transformations and Product Characterization

The oxidation of cinnamic acid derivatives can lead to various products depending on the reagents and reaction conditions. While specific oxidative transformations of this compound are not detailed in the provided search results, general oxidative reactions of similar compounds offer insight into potential pathways. For instance, the oxidation of cinnamaldehyde, a related compound, can yield cinnamic acid esters. beilstein-journals.org The oxidation of primary alcohols can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with an oxidant such as trichloroisocyanuric acid (TCCA). acs.org

Oxidation can also be initiated by exposure to oxygen or through photooxidation, which can lead to the decomposition of cinnamic acid derivatives. google.com Product characterization following oxidative transformations would typically involve spectroscopic methods like NMR, IR, and mass spectrometry to identify the structure of the resulting compounds.

Reductive Conversions and Resultant Compounds

The reduction of the double bond in the cinnamic acid moiety is a common transformation. The transfer hydrogenation of cinnamic acid using formic acid as a hydrogen source and a rhodium catalyst, such as cyclooctadiene rhodium chloride dimer, can selectively reduce the alkene to yield phenylpropanoic acid. chemmethod.com The reduction specifically targets the C=C double bond, as the hydrogenation of the carboxylic acid group is more challenging under these conditions. chemmethod.com The resulting saturated carboxylic acid, in this case, would be 4-(octyloxy)phenylpropanoic acid.

The efficiency of this reduction is dependent on the catalyst and reaction temperature, with higher temperatures generally leading to better yields. chemmethod.com Characterization of the reduced product would involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the conversion and identify the product. chemmethod.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the presence of the electron-donating octyloxy group and the electron-withdrawing cinnamic acid moiety will influence the reactivity and regioselectivity.

Electrophilic Aromatic Substitution: The octyloxy group is an activating, ortho-, para-directing group, which would facilitate electrophilic attack at the positions ortho to it. However, the cinnamic acid group is deactivating. The interplay of these two groups will determine the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (NAS): NAS typically occurs on electron-poor aromatic rings. masterorganicchemistry.com For this compound, direct NAS on the benzene (B151609) ring is less likely due to the presence of the electron-donating octyloxy group. However, if a good leaving group were present on the ring, particularly at a position activated by an electron-withdrawing group, NAS could occur. masterorganicchemistry.com The mechanism of NAS involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate. masterorganicchemistry.com

Esterification Processes Leading to Cinnamate Esters

Esterification is a key reaction for derivatizing the carboxylic acid group of this compound. This process is commonly used to synthesize various cinnamate esters.

One of the most common methods is the Fischer esterification , where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. sapub.org This reaction is an equilibrium process, and the yield of the ester can be improved by removing water or using an excess of the alcohol. sapub.org

Another approach involves the use of coupling reagents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is an effective system for the esterification of cinnamic acids. journalcra.com This method proceeds through the formation of an activated intermediate that is then attacked by the alcohol.

Enzymatic esterification, using lipases like Novozym 435, offers a green and efficient alternative for synthesizing cinnamate esters. jocpr.commedcraveonline.com These reactions are often carried out in organic solvents and can achieve high yields. medcraveonline.com

The resulting cinnamate esters can be purified by techniques like column chromatography and characterized by NMR, IR, and mass spectrometry to confirm their structure and purity. sapub.orgjournalcra.com

Data Tables

Table 1: Catalysts in the Synthesis of Cinnamic Acid Derivatives

CatalystReaction TypeSubstratesProductKey FeaturesReference
Anhydrous Sodium AcetatePerkin ReactionBenzaldehyde, Acetic AnhydrideCinnamic AcidTraditional method, can have side products. pcbiochemres.comjocpr.com pcbiochemres.com, jocpr.com
Solid-supported Palladium(II)Mizoroki-Heck CouplingAryl Halide, AlkeneCinnamic Acid DerivativeStable and recyclable catalyst. google.com google.com
Palladium Chloride (PdCl₂)EsterificationAryl Halide, AlcoholCinnamic Acid EsterRoom temperature, aqueous conditions. jocpr.com jocpr.com
Novozym 435Enzymatic Esterificationp-Methoxycinnamic Acid, 2-Ethyl HexanolOctyl MethoxycinnamateHigh conversion, reusable enzyme. pcbiochemres.comjocpr.com pcbiochemres.com, jocpr.com
Polyphosphate Ester (PPE)Knoevenagel CondensationAryl Aldehyde, Malonic AcidCinnamic Acid DerivativeMicrowave-assisted, solvent-free. jocpr.com jocpr.com
B(C₆F₅)₃Fischer EsterificationCinnamic Acid, MethanolMethyl CinnamateBorane-catalyzed. beilstein-journals.org beilstein-journals.org
DBU/DABCOEsterificationCinnamic Acid, AlcoholCinnamate EsterBrønsted base catalysis. beilstein-journals.org beilstein-journals.org

Table 2: Purification and Purity Assessment Techniques for Cinnamic Acid Derivatives

TechniquePurposeDescriptionReference
Column ChromatographyPurificationSeparation of the desired ester from unreacted starting materials using a stationary phase like silica gel. sapub.orgresearchgate.net sapub.org, researchgate.net
RecrystallizationPurificationPurification of the crude product by crystallization from a suitable solvent. journalcra.com journalcra.com
Thin-Layer Chromatography (TLC)Purity AssessmentMonitoring reaction progress and checking the purity of collected fractions. sapub.orgjournalcra.com sapub.org, journalcra.com
¹H and ¹³C NMR SpectroscopyPurity Assessment & Structure ElucidationProvides detailed structural information about the molecule. sapub.orgresearchgate.net sapub.org, researchgate.net
Mass Spectrometry (MS)Purity Assessment & Structure ElucidationDetermines molecular weight and fragmentation patterns. journalcra.com journalcra.com
Infrared (IR) SpectroscopyPurity Assessment & Structure ElucidationIdentifies functional groups present in the molecule. journalcra.com journalcra.com
Elemental AnalysisPurity AssessmentDetermines the elemental composition of the compound. journalcra.com journalcra.com

Spectroscopic Characterization and Structural Elucidation of 4 Octyloxy Cinnamic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Octyloxy)cinnamic acid provides distinct signals that correspond to each type of proton within the molecule. The trans-configuration of the alkene protons is confirmed by a large coupling constant (typically around 16 Hz) between them. The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The octyloxy chain protons are observed in the upfield region of the spectrum.

A triplet corresponding to the terminal methyl (CH₃) group.

A series of multiplets for the six methylene (B1212753) (CH₂) groups of the alkyl chain.

A triplet for the methylene group bonded to the oxygen atom (O-CH₂), shifted further downfield due to the oxygen's deshielding effect.

A broad singlet for the acidic proton of the carboxylic acid group, which can vary in position or be exchanged with D₂O.

Data based on analogous 4-alkoxycinnamic acid structures.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)~12.0Broad Singlet
Vinylic Proton (-CH=)~7.8Doublet
Aromatic Protons (ortho to -CH=CH-)~7.5Doublet
Aromatic Protons (ortho to -OR)~6.9Doublet
Vinylic Proton (-CH=)~6.3Doublet
Methylene (-OCH₂-)~4.0Triplet
Methylene (-CH₂-) chain~1.8-1.3Multiplet
Terminal Methyl (-CH₃)~0.9Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The presence of the octyloxy group influences the chemical shifts of the aromatic carbons. researchgate.net

Data inferred from spectra of p-methoxycinnamic acid and other p-alkoxycinnamic acid derivatives. researchgate.netchemicalbook.com

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (-COOH)~173
C4 (Aromatic, attached to -OR)~161
Vinylic Carbon (-CH=)~145
C1 (Aromatic, ipso)~127
C3, C5 (Aromatic)~130
C2, C6 (Aromatic)~115
Vinylic Carbon (-CH=)~116
Methylene (-OCH₂-)~68
Methylene (-CH₂-) chain~32, 29, 26
Terminal Methyl (-CH₃)~14

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm its structure. semanticscholar.orgnih.gov

Key vibrational frequencies include:

A very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids. docbrown.info

A strong, sharp absorption for the C=O (carbonyl) stretch of the conjugated carboxylic acid, appearing around 1680-1700 cm⁻¹. docbrown.info

Absorptions for the C=C stretching of the alkene and the aromatic ring, typically found in the 1640-1450 cm⁻¹ region.

A significant band corresponding to the C-O stretching of the aryl ether linkage, usually observed around 1250 cm⁻¹. derpharmachemica.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
Alkyl ChainC-H Stretch2950 - 2850
CarbonylC=O Stretch~1685
AlkeneC=C Stretch~1630
Aromatic RingC=C Stretch~1605, ~1510
Aryl EtherC-O Stretch~1250
trans-Alkene=C-H Bend~980

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring, the acrylic acid double bond, and the carbonyl group, gives rise to strong absorption in the ultraviolet region. nih.gov The primary absorption band corresponds to a π→π* transition. The presence of the electron-donating octyloxy group at the para-position causes a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted cinnamic acid. shimadzu.com Studies on similar 4-alkoxycinnamic acids show a λmax typically in the range of 300-310 nm. rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₇H₂₄O₃), the molecular weight is 276.37 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 276.

Common fragmentation pathways for cinnamic acids involve cleavages adjacent to the carbonyl group and within the substituent groups. core.ac.uklibretexts.org Expected fragmentation for this compound would include:

Loss of the hydroxyl radical (•OH) to give a fragment at m/z 259.

Loss of the carboxyl group (•COOH) to give a fragment at m/z 231.

Cleavage of the octyloxy chain, leading to a series of fragments with losses of alkyl units.

A significant peak corresponding to the 4-hydroxycinnamic acid cation radical (m/z 164) after cleavage of the octyl chain.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon and hydrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound, thereby serving as a crucial check for purity. afjbs.comgoogle.com For this compound (C₁₇H₂₄O₃), the theoretical elemental composition can be calculated and compared against experimentally determined values.

ElementTheoretical Percentage (%)
Carbon (C)73.88
Hydrogen (H)8.75
Oxygen (O)17.37

Theoretical Investigations of 4 Octyloxy Cinnamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule. unige.charxiv.org For 4-(Octyloxy)cinnamic acid and related mesogenic compounds, Density Functional Theory (DFT) is a widely employed method for geometry optimization. brazilianjournals.com.brenergy.gov The B3LYP hybrid functional combined with a split-valence basis set, such as 6-311G(d,p) or 6-311G**, is a common level of theory for these types of organic molecules, providing a balance between accuracy and computational cost. mdpi.comsemanticscholar.orgresearchgate.net

These calculations determine the optimal bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule in the gas phase. semanticscholar.orgniscpr.res.in The results for cinnamic acid derivatives consistently show that the core structure, comprising the phenyl ring and the acrylic acid group, tends to be nearly planar. mdpi.comresearchgate.net This planarity is a crucial feature for the formation of liquid crystalline phases, as it promotes the necessary anisotropic molecular shape. mdpi.com The long octyloxy chain, while flexible, also adopts a low-energy, generally extended conformation. researcher.life

Table 1: Representative Theoretical Geometrical Parameters for Cinnamic Acid Derivatives Note: This table provides illustrative data based on DFT calculations for similar structures. Actual values for this compound would require specific calculation.

ParameterDescriptionTypical Calculated Value
C=C Bond LengthLength of the double bond in the acrylic acid moiety.~1.34 Å
C=O Bond LengthLength of the carbonyl double bond in the carboxyl group.~1.21 Å
C-O-C AngleAngle of the ether linkage in the octyloxy group.~118°
Phenyl-C=C Dihedral AngleTwist angle between the phenyl ring and the vinyl group.~0-10°

Computational Modeling of Electronic Structure and Reactivity

Once the optimized geometry is obtained, computational models can elucidate the electronic properties of this compound. mdpi.com Key parameters derived from these models include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netniscpr.res.in A smaller gap generally implies higher reactivity.

Table 2: Illustrative Electronic Properties from DFT Calculations Note: These values are representative for cinnamic acid derivatives and serve as an example.

Electronic PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital.~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.~ -1.5 eV
HOMO-LUMO GapEnergy difference indicating electronic excitability.~ 5.0 eV
Dipole MomentMeasure of the molecule's overall polarity.~ 2.0 - 4.0 Debye

Simulation of Intermolecular Interactions and Self-Assembly Propensity

The tendency of this compound to self-assemble into ordered liquid crystalline structures is governed by a combination of intermolecular forces. teachchemistry.orgarxiv.org Computational simulations are essential for understanding these complex interactions. The most dominant interaction in p-alkoxycinnamic acids is the strong O-H···O hydrogen bond between the carboxylic acid groups of two molecules. core.ac.uk This interaction leads to the formation of stable centrosymmetric dimers, which are the fundamental building blocks of the liquid crystal phase. core.ac.ukresearchgate.net

Beyond this primary hydrogen bonding, simulations also account for weaker but collectively significant forces. researchgate.net These include C-H···O hydrogen bonds, where hydrogen atoms on the aromatic ring or alkyl chain interact with oxygen atoms, and van der Waals forces, which are crucial for the packing of the molecules. core.ac.ukresearchgate.net To evaluate these interactions, computational methods may employ a combination of quantum mechanics and perturbation theory, such as the modified Rayleigh-Schrödinger perturbation theory, along with potential functions like the "6-exp" potential for short-range interactions. researchgate.net By calculating the total interaction energy for various molecular pairings and orientations, these simulations can predict the most favorable arrangements that lead to self-assembly. researchgate.net

Prediction of Liquid Crystalline Mesophase Behavior

Computational modeling can bridge the gap between molecular properties and the macroscopic liquid crystalline behavior. ntnu.noresearchgate.net By calculating the interaction energies for a pair of molecules in different orientations (e.g., stacked, in-line, or side-by-side), scientists can determine the probability of each configuration at a given temperature using the Maxwell-Boltzmann formula. researchgate.net This approach allows for a theoretical prediction of the ordering within a phase and the temperatures at which phase transitions occur, such as the transition from an ordered nematic phase to a disordered isotropic liquid. researchgate.net

Simulations have shown that the length of the terminal alkoxy chain is a critical determinant of the mesophase type and its thermal stability. mdpi.comresearcher.life For the p-n-alkoxycinnamic acid series, increasing the chain length generally influences the stability and range of the nematic and smectic phases. mdpi.comresearchgate.net DFT simulations can correlate calculated molecular parameters, such as the molecular aspect ratio, polarizability, and dipole moment, with the experimentally observed mesomorphic properties. semanticscholar.orgtandfonline.com For instance, an increase in molecular polarizability with chain length often correlates with enhanced thermal stability of the mesophase. semanticscholar.orgmdpi.com These predictive capabilities are vital for designing new liquid crystal materials with desired properties for specific applications. ntnu.no

Advanced Material Science Applications of 4 Octyloxy Cinnamic Acid

Thermotropic Liquid Crystalline Properties

4-(Octyloxy)cinnamic acid is a notable compound within the field of material science, primarily due to its thermotropic liquid crystalline behavior. As a mesogenic substance, it possesses the ability to form intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states upon changes in temperature. nih.gov The molecular structure of this compound, characterized by a rigid core composed of a phenyl ring and a carboxylic acid group, coupled with a flexible octyloxy chain, is conducive to the formation of these anisotropic liquid crystal phases.

Mesogenic Characterization and Phase Polymorphism

The liquid crystalline nature of this compound and its derivatives is multifaceted, exhibiting a rich polymorphism that includes nematic, smectic, and, under specific conditions, cholesteric and blue phases. The specific phases that emerge are highly dependent on factors such as molecular structure and intermolecular interactions.

Derivatives of 4-alkoxycinnamic acids with shorter alkoxy chains (generally fewer than nine carbon atoms) are known to exhibit a nematic (N) phase. nih.govmdpi.com In this phase, the elongated molecules show a long-range orientational order, aligning their long axes in a common direction, but they lack positional order, allowing them to flow like a liquid. nih.gov The transition from the crystalline solid to the nematic phase and subsequently to the isotropic liquid is a key characteristic. For instance, in a homologous series of 4-(cinnamolyloxy)benzylidene-4ʹ-n-alkoxyanilines, all compounds were found to exhibit an enantiotropic nematic mesophase. tandfonline.com The thermal stability and temperature range of this nematic phase are significantly influenced by the length of the terminal alkoxy chain. tandfonline.comresearchgate.net Generally, an increase in the alkoxy chain length can lead to a decrease in the nematic-to-isotropic phase transition temperature. researchgate.net

As the length of the alkoxy chain in 4-alkoxycinnamic acid derivatives increases (typically beyond nine carbon atoms), more ordered smectic phases, such as Smectic A (SmA) and Smectic C (SmC), tend to appear in addition to or instead of the nematic phase. nih.govmdpi.com In smectic phases, the molecules are organized into layers. In the SmA phase, the long molecular axes are, on average, perpendicular to the layer planes. ias.ac.in In the SmC phase, the molecules are tilted with respect to the layer normal.

For some cinnamate (B1238496) derivatives, a monotropic SmC phase has been observed, particularly for those with an octyloxy group. researchgate.net This means the phase appears only upon cooling from the isotropic liquid. In other systems, such as laterally fluorinated phenyl cinnamate liquid crystals with an octyloxy chain (I8), a monotropic SmA phase was observed with a stability of approximately 74.5 °C. mdpi.com The thermal stability of these smectic phases generally increases with the length of the terminal alkoxy chain. researchgate.nettandfonline.com For example, in a series of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamates, the derivative with the longest chain (I16) exhibited an enantiotropic SmA phase, meaning it was stable on both heating and cooling. mdpi.com

Phase Transition Temperatures of Selected this compound Derivatives
CompoundPhase Transitions (°C)Mesophases
4-alkoxycinnamic acids (general)Varies with chain lengthNematic (shorter chains), Smectic & Nematic (longer chains) nih.govmdpi.com
Cinnamate with octyloxy groupNot specifiedMonotropic SmC researchgate.net
2-fluoro-4-(4-(octyloxy)phenyl)diazenyl)phenyl cinnamate (I8)SmA: ~74.5 (monotropic), N: ~173.5 (enantiotropic)Monotropic SmA, Enantiotropic N mdpi.com

When a chiral center is introduced into a nematic liquid crystal, or when a chiral dopant is added to a nematic host, a cholesteric (N) phase can be induced. This phase is characterized by a helical superstructure where the director (the average direction of the long molecular axes) twists periodically. Some cholesterol-based cinnamic acid derivatives have been shown to exhibit a cholesteric phase. researchgate.nettandfonline.com In some cases, these materials also display a chiral smectic A (SmA) phase. tandfonline.com

Blue phases (BP) are highly ordered, frustrated liquid crystal phases that can appear in a narrow temperature range between the cholesteric and isotropic phases. These phases possess a cubic lattice of defects in the helical structure. While not as common, the induction of blue phases in systems containing cinnamic acid derivatives has been explored, particularly in the context of creating materials with wide thermal ranges for these phases. rsc.org

Structure-Mesophase Relationship: Influence of Alkoxy Chain Length

The length of the flexible alkoxy chain is a critical determinant of the mesomorphic properties of 4-alkoxycinnamic acids and their derivatives. tandfonline.comscielo.br A general trend observed is that shorter alkoxy chains (n < 9) favor the formation of the nematic phase, while longer chains (n > 9) promote the emergence of more ordered smectic phases. nih.govmdpi.com

As the alkoxy chain length increases, the following effects are often observed:

Increased Smectic Stability: The thermal stability of smectic phases tends to increase with longer chains. researchgate.nettandfonline.com

Decreased Nematic Stability: The nematic-to-isotropic transition temperature often decreases as the alkoxy chain gets longer. researchgate.net

Polymorphism: A wider variety of mesophases may appear with increasing chain length, with some compounds exhibiting both nematic and smectic phases. nih.govmdpi.com

Effect of Alkoxy Chain Length on Mesophase Behavior of 4-Alkoxycinnamic Acid Derivatives
Alkoxy Chain Length (n)Predominant MesophaseGeneral Trend
n < 9Nematic nih.govmdpi.comFavors less ordered phases.
n > 9Smectic (often with Nematic) nih.govmdpi.comPromotes layered structures.

Impact of Molecular Isomerism (E/Z) on Liquid Crystalline Properties

The double bond in the cinnamic acid structure allows for the existence of geometric isomers, specifically the E (trans) and Z (cis) isomers. This isomerism has a profound impact on the liquid crystalline properties. The E isomer, with its more linear and elongated shape, is generally mesogenic. nih.govmdpi.com In contrast, the Z isomer, having a bent or "banana" shape, is typically non-mesogenic. nih.govmdpi.com

In studies of arylacrylonitriles derived from Knoevenagel condensation, the pure E-isomer displayed a higher melting point compared to a mixture of E/Z isomers. scielo.br The synthesis of 4-alkoxycinnamic acids often selectively yields the E isomer, which is responsible for the observed liquid crystal behavior. scielo.br The distinct molecular geometries of the E and Z isomers lead to significant differences in their ability to pack efficiently and form the ordered structures required for mesophase formation.

Characterization Techniques for Liquid Crystalline Materials

The unique properties of liquid crystalline materials, including those derived from this compound, necessitate specialized characterization techniques to understand their behavior. These methods provide insights into thermal transitions, phase structures, molecular arrangement, and thermodynamic properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of liquid crystals. doi.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can accurately determine the temperatures of phase transitions and the enthalpy changes associated with them. doi.orgresearchgate.net

In the study of materials containing cinnamic acid derivatives, DSC is crucial for identifying the transition from a crystalline solid to a liquid crystalline phase (melting point) and from a liquid crystalline phase to an isotropic liquid (clearing point). researchgate.netscholarsportal.info The technique can also reveal more complex phase behaviors, such as the presence of multiple liquid crystalline phases (e.g., nematic, smectic) and solid-solid transitions. scholarsportal.info The enthalpy values obtained from DSC thermograms provide quantitative data on the energy required for each phase transition, offering insights into the degree of molecular order in different phases. researchgate.netscholarsportal.info For instance, a higher enthalpy of clearing (transition from liquid crystal to isotropic liquid) generally indicates a more ordered liquid crystalline phase.

Studies on homologous series of alkoxy-substituted cinnamic acid esters have utilized DSC to show how variations in the length of the alkoxy chain influence the transition temperatures and the stability of the mesophases. scholarsportal.info These studies often report that as the chain length increases, the clearing points may vary, and additional smectic phases can appear. scholarsportal.info

Table 1: Illustrative DSC Data for a Hypothetical this compound Derivative

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Smectic95.298.545.3
Smectic to Nematic120.7121.12.1
Nematic to Isotropic145.3145.95.8

This table is for illustrative purposes and does not represent actual experimental data for this compound itself but demonstrates typical data obtained from DSC analysis of a liquid crystalline material.

Polarized Optical Microscopy (POM) for Textural and Phase Identification

Polarized Optical Microscopy (POM) is an indispensable technique for the identification and characterization of liquid crystalline phases. wikipedia.org It utilizes polarized light to reveal the anisotropic nature of liquid crystals, which appear birefringent between two crossed polarizers. wikipedia.org Different liquid crystalline phases exhibit characteristic optical textures, which are like fingerprints that allow for their identification. researchgate.net

When a liquid crystalline sample, such as one containing this compound moieties, is observed under a POM with a hot stage, the changes in texture upon heating and cooling correspond to the phase transitions detected by DSC. For example, a nematic phase might show a schlieren or marbled texture, while a smectic A phase typically exhibits a focal-conic fan texture. researchgate.net The direct observation of these textures provides definitive evidence of the type of mesophase present. researchgate.net

POM is often used in conjunction with DSC to confirm the nature of the transitions. researchgate.net While DSC provides the energetic data for the transitions, POM offers a visual confirmation and identification of the phases involved. researchgate.net For instance, a small enthalpy peak in a DSC scan might be correlated with a subtle textural change observed under the POM, confirming a transition between two liquid crystalline phases.

X-ray Diffraction Studies for Molecular Packing and Layer Spacing

X-ray diffraction (XRD) is a powerful technique used to determine the molecular arrangement and structural parameters of liquid crystalline phases. By analyzing the diffraction pattern of X-rays passing through a sample, information about the periodicity and ordering of the molecules can be obtained. researchgate.net

In the context of smectic phases, which are characterized by a layered structure, XRD is particularly valuable for measuring the layer spacing (d-spacing). This measurement can help to distinguish between different types of smectic phases. For example, in a smectic A phase, the molecules are, on average, perpendicular to the layer planes, and the layer spacing is close to the molecular length. In a smectic C phase, the molecules are tilted with respect to the layer normal, resulting in a smaller layer spacing than the molecular length.

For calamitic (rod-shaped) liquid crystals derived from cinnamic acid, XRD studies can confirm the presence of lamellar packing in smectic phases and provide information about the intermolecular distances. acs.org The presence of sharp, low-angle diffraction peaks is indicative of a layered smectic structure, while a more diffuse halo at wider angles is characteristic of the short-range positional order found in nematic and isotropic phases.

Inverse Gas Chromatography (IGC) for Thermodynamic Properties of Liquid Crystals

Inverse Gas Chromatography (IGC) is a unique analytical technique where the material of interest, in this case, a liquid crystal, is used as the stationary phase in a gas chromatography column. wikipedia.org By injecting known volatile compounds (probe molecules) into the column and measuring their retention times, various thermodynamic properties of the liquid crystal can be determined. wikipedia.orgresearchgate.net

IGC is a highly sensitive method for determining the phase transition temperatures of liquid crystals. figshare.com A plot of the logarithm of the specific retention volume against the reciprocal of the absolute temperature (a retention diagram) will show discontinuities or changes in slope at the temperatures corresponding to phase transitions. researchgate.netfigshare.com These results can be compared with those obtained from DSC.

Furthermore, IGC at infinite dilution of the probe molecule can be used to determine thermodynamic interaction parameters such as activity coefficients, Flory-Huggins interaction parameters, and the partial molar free energy, enthalpy, and entropy of mixing. researchgate.net This information is valuable for understanding the solvent properties of the liquid crystalline phase and its potential for use in separation science, as liquid crystals can exhibit high selectivity for the separation of isomers. taylorandfrancis.com Studies on 4-(octyloxy)benzoic acid, a related compound, have demonstrated the utility of IGC in characterizing its thermodynamic properties and assessing its suitability for separating structural isomers. figshare.com

Polymerization and Polymeric Liquid Crystals Derived from this compound

The incorporation of mesogenic units like this compound into polymer structures leads to the formation of polymeric liquid crystals (PLCs) or liquid crystalline polymers (LCPs). These materials combine the properties of polymers (e.g., mechanical strength, processability) with the anisotropic characteristics of liquid crystals.

Design and Synthesis of Polymeric Systems Incorporating this compound Units

Cinnamic acid and its derivatives are versatile building blocks for the synthesis of advanced polymers. rsc.org The presence of a carboxylic acid group and a polymerizable double bond (in the cinnamic acid moiety) allows for several strategies to incorporate these units into a polymer backbone.

One common approach is to first modify the this compound to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. This functionalized monomer can then be polymerized, typically through free-radical polymerization, to yield a side-chain liquid crystalline polymer. In this architecture, the rigid mesogenic units are attached as side chains to a flexible polymer backbone, often via a flexible spacer.

Another strategy involves the polyesterification or polyamidation of derivatives of this compound. If the cinnamic acid derivative is bifunctional (e.g., containing both a hydroxyl and a carboxyl group, or an amino and a carboxyl group), it can undergo step-growth polymerization to form a main-chain liquid crystalline polymer, where the mesogenic units are part of the polymer backbone.

Advanced Characterization of Polymeric Liquid Crystalline Materials

The polymeric and liquid crystalline properties of materials derived from this compound are investigated using a suite of advanced characterization techniques. These methods are essential for determining the chemical structure, phase behavior, and molecular organization of these advanced materials.

Differential Scanning Calorimetry (DSC): DSC is a fundamental thermal analysis technique used to identify the temperatures at which phase transitions occur. mdpi.comqau.edu.pk By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can detect transitions such as melting (crystalline to liquid crystal), clearing (liquid crystal to isotropic liquid), and glass transitions. mdpi.com For instance, in a typical thermogram for a liquid crystalline material, distinct peaks correspond to the enthalpy changes associated with transitions between crystalline, smectic, and nematic phases. mdpi.comresearchgate.net This data is crucial for defining the temperature range over which the material exhibits its mesophases.

Polarized Optical Microscopy (POM): POM is used for the direct observation and identification of liquid crystal phases. mdpi.comnih.gov Each liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a unique optical texture when viewed between crossed polarizers. nih.gov The nematic phase is often identified by its characteristic "schlieren" or "threaded" texture, while smectic phases show different focal-conic or fan-shaped textures. nih.gov By observing these textures as a function of temperature on a hot stage, researchers can visually confirm the phase transitions identified by DSC. mdpi.com

X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement and ordering within the material. qau.edu.pktandfonline.com In the smectic phases, XRD patterns show sharp reflections at small angles, which correspond to the layer spacing. In the nematic phase, a more diffuse scattering pattern is observed, indicating orientational order without positional order. These measurements are vital for confirming the type of mesophase and quantifying structural parameters like layer thickness. qau.edu.pk

Spectroscopic and Computational Techniques:

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are used to confirm the chemical structure of the monomers and the resulting polymers, ensuring that the desired synthesis and polymerization have occurred. mdpi.comnih.govtandfonline.com

Density Functional Theory (DFT): DFT calculations are computational methods used to model the molecular geometry, electronic structure, and other properties of the liquid crystal molecules. mdpi.comtandfonline.com These theoretical studies help to correlate the molecular structure with the observed mesomorphic behavior and can predict properties like dipole moment and molecular electrostatic potential. tandfonline.com

Table 2: Key Characterization Techniques for this compound-Based Liquid Crystalline Polymers

Technique Information Provided Example Findings
Differential Scanning Calorimetry (DSC) Determines phase transition temperatures and associated enthalpy changes. qau.edu.pk Identification of crystalline-to-smectic, smectic-to-nematic, and nematic-to-isotropic transition points. mdpi.comresearchgate.net
Polarized Optical Microscopy (POM) Visual identification of liquid crystal phases through their unique optical textures. nih.gov Observation of threaded schlieren textures confirming a nematic phase or fan-shaped textures for smectic phases. mdpi.comnih.gov
X-ray Diffraction (XRD) Measures molecular packing, orientational order, and layer spacing in mesophases. qau.edu.pk Determination of layer thickness in smectic phases and confirmation of long-range positional order. tandfonline.com
Spectroscopy (FTIR, NMR) Confirms chemical structure, functional groups, and successful polymerization. mdpi.comtandfonline.com Verification of ester linkages and the integrity of the cinnamate and octyloxy groups in the polymer structure. mdpi.com

| Density Functional Theory (DFT) | Provides theoretical insight into molecular geometry, aspect ratio, and electronic properties. tandfonline.com | Correlation of molecular shape and dipole moment with the stability of observed liquid crystal phases. mdpi.comtandfonline.com |

Self Assembly and Supramolecular Architectures Involving 4 Octyloxy Cinnamic Acid

Hydrogen Bonding in Supramolecular Liquid Crystal Formation

Hydrogen bonding is a critical directional force in the creation of supramolecular liquid crystals. In systems involving cinnamic acid derivatives, the carboxylic acid groups play a pivotal role. The formation of hydrogen-bonded dimers is a well-established principle for inducing liquid crystalline phases. tandfonline.com For instance, the interaction between the carboxylic acid of one molecule and that of another can create a more elongated, rigid "supermolecule" that is conducive to forming mesophases.

In binary systems, 4-(Octyloxy)cinnamic acid can form hydrogen-bonded complexes with other molecules, such as 4-alkoxybenzoic acids, to generate new liquid crystalline materials. researchgate.net For example, a mixture of 4-(Octyloxy)benzoic acid and 4-alkylbenzoic acids resulted in the formation of new mesogenic structures confirmed through various analytical techniques including DSC, optical microscopy, and spectroscopy. researchgate.net The resulting complexes often exhibit different, and sometimes enhanced, liquid crystalline properties compared to the individual components. The stability and type of the mesophase (e.g., nematic, smectic) are highly dependent on the structure of the interacting molecules and the geometry of the hydrogen bonds. tandfonline.com Studies on similar systems, like those involving 4-methoxycinnamic acid and 4-hexyloxybenzoic acid, have shown that intermolecular hydrogen bonding is key to the formation of these binary liquid crystal complexes. researchgate.net These interactions can induce or stabilize mesophases that are not present in the pure components. researchgate.net

Table 1: Examples of Hydrogen-Bonded Liquid Crystal Systems

Interacting Molecules Resulting Mesophase Key Observation Reference
4-(Octyloxy)benzoic acid + 4-Alkylbenzoic acids Nematic, Smectic Formation of new mesogenic structures via mechanochemistry. researchgate.net
4-Methoxycinnamic acid + 4-Hexyloxybenzoic acid Nematic, Smectic C Induced smectic phases not present in individual components. researchgate.net
4-n-Alkoxycinnamic acids + Bipyridine derivatives Nematic Lower thermal stability compared to individual acids. researchgate.net

Formation of Ordered Monolayers and Adlayers at Interfaces

At interfaces, such as the boundary between a liquid and a solid substrate, this compound and its analogs can self-assemble into highly ordered two-dimensional structures. Scanning tunneling microscopy (STM) has been a powerful tool for visualizing these monolayers. For example, studies on 4-(amyloxy)cinnamic acid, a similar compound, revealed the formation of ordered adlayers on highly oriented pyrolytic graphite (B72142) (HOPG). core.ac.uk

The formation of these monolayers is driven by a combination of intermolecular forces, including hydrogen bonding between the carboxylic acid headgroups and van der Waals interactions between the alkyl chains and the aromatic rings. researchgate.net The specific arrangement of molecules within the monolayer is influenced by factors like the solvent and the nature of the substrate. core.ac.uk For amphiphilic cinnamic acid derivatives on a water surface, the molecules arrange themselves into 2-D crystalline clusters. acs.org The packing within these clusters is precise enough to dictate their photochemical reactivity. acs.org The ability to form these well-ordered adlayers is crucial for potential applications in nanoscience and surface functionalization. core.ac.uk

Photodimerization and Photoisomerization Phenomena in Self-Assembled Systems

The ordered arrangement of this compound molecules in self-assembled systems, such as crystals and monolayers, provides a template for topochemically controlled photoreactions. acs.orgiupac.org When irradiated with UV light, cinnamic acids can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring, a process known as photodimerization. nih.govmiami.edu The stereochemistry of the resulting dimer, such as α-truxillic or β-truxinic acid derivatives, is directly determined by the spatial arrangement of the reactant molecules in the assembly. miami.edu

For photodimerization to occur efficiently in the solid state, the double bonds of adjacent molecules must be parallel and separated by a distance of approximately 3.6 to 4.1 Å, a guideline known as Schmidt's topochemical principle. acs.orgmiami.edu In monolayers of amphiphilic cinnamic acids on water, UV irradiation leads to the formation of the expected photodimer, confirming that the molecules are packed in a suitable orientation. acs.org In contrast, if the molecular packing does not meet these criteria, as seen in analogous cinnamamide (B152044) monolayers where molecules are separated by about 5 Å, photodimerization is precluded, and trans-cis photoisomerization becomes the dominant photochemical pathway. acs.org This demonstrates how the supramolecular architecture directly controls the chemical reactivity and outcome of a photoreaction.

Investigation of Molecular Packing and Orientation in Organized Assemblies

The function and properties of molecular assemblies are intrinsically linked to the packing and orientation of their constituent molecules. Techniques such as X-ray diffraction (XRD) and grazing incidence X-ray diffraction (GIXD) are essential for elucidating these structural details. acs.orgconicet.gov.ar

In crystalline structures of cinnamic acid derivatives, molecules often form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.gov These dimers then stack in specific patterns, influenced by other weaker interactions like C-H···O bonds and π-π stacking. nih.gov The orientation of the molecules, particularly the alignment of their reactive double bonds, is crucial for solid-state reactivity. miami.edu For instance, the α- and β-forms of trans-cinnamic acid crystals lead to different photodimers due to their distinct packing arrangements. miami.edu

In two-dimensional monolayers at interfaces, GIXD studies have provided detailed information on the unit cell dimensions and the tilt of the alkyl chains relative to the surface normal. acs.org For a monolayer of an amphiphilic cinnamic acid, GIXD revealed a crystalline structure with a 4 Å separation between parallel C=C double bonds, which is conducive to photodimerization. acs.org The combination of these advanced characterization techniques allows for a detailed understanding of how molecules like this compound organize themselves into complex, functional architectures. conicet.gov.arresearchgate.net

Catalytic Roles of 4 Octyloxy Cinnamic Acid Derivatives in Organic Reactions

Exploration of Organocatalytic Activity in Polymerization Processes

Cinnamic acid and its derivatives are recognized for their role in various polymerization processes, acting as organocatalysts that can be activated by different means, including light. researchgate.netnih.gov The structural features of these molecules, specifically the presence of a conjugated double bond and functional groups on the aromatic ring, are pivotal to their catalytic function. researchgate.net

One area of significant research is the use of cinnamic acid-derived bisolefinic monomers in metal-free, solution-based [2+2] photopolymerization under visible light. researchgate.netnih.gov In these systems, an organic photocatalyst, such as 2,2'-Methoxythioxanthone, can be excited by visible light to activate the cinnamate (B1238496) monomers through triplet energy transfer. researchgate.netnih.gov This method allows for the creation of sustainable polymers from biomass-based feedstocks. researchgate.netnih.gov The resulting polymers are often processible and colorless, distinguishing them from the rigid and insoluble products typically obtained from solid-state photopolymerization. researchgate.netnih.gov This approach has proven versatile, accommodating various cinnamic acid-derived monomers with different linkers, including those based on diamines, natural diols, and bisphenols. researchgate.netnih.gov

In the context of benzoxazine polymerization, derivatives of cinnamic acid have been shown to be effective catalysts. nih.govmdpi.com Organic acids, in general, are known to catalyze the ring-opening polymerization of benzoxazines, and cinnamic acid derivatives are no exception. nih.govmdpi.com Their catalytic efficiency is influenced by factors such as their concentration and acidity. nih.govmdpi.com

Comparative Studies of Geometric Isomers (E/Z) as Catalysts

The geometry of the double bond in cinnamic acid derivatives, which can exist as either the E (trans) or Z (cis) isomer, plays a crucial role in their catalytic efficacy. nih.govvedantu.com The E isomer is generally more stable and more common. biorxiv.org However, studies have shown that the Z isomer can exhibit superior catalytic activity in certain reactions.

A notable example is the polymerization of benzoxazines, where the catalytic effects of the E and Z isomers of 3-methoxycinnamic acid have been compared. nih.govmdpi.com Both isomers were found to be effective catalysts, significantly lowering the polymerization temperature. nih.govmdpi.com However, the Z isomer demonstrated a more pronounced catalytic effect, leading to a greater reduction in the polymerization temperature and faster reaction times at lower temperatures. nih.govmdpi.com

The data below, derived from studies on 3-methoxycinnamic acid, illustrates the superior catalytic performance of the Z isomer in the polymerization of a benzoxazine monomer (PDP-a).

Catalyst IsomerCatalyst Concentration (% w/w)Reduction in Polymerization Temperature (°C)
E-3-methoxycinnamic acid1040
Z-3-methoxycinnamic acid1055

As the data indicates, at a 10% weight-for-weight concentration, the Z isomer of 3-methoxycinnamic acid lowered the polymerization temperature by 55°C, compared to a 40°C reduction for the E isomer. nih.govmdpi.com This highlights the significant impact of geometric isomerism on the catalytic activity of cinnamic acid derivatives.

Elucidation of Catalytic Mechanisms

The mechanism by which cinnamic acid derivatives catalyze polymerization reactions is closely tied to their acidic nature and molecular structure. In the case of benzoxazine polymerization, it is understood that acidic compounds initiate the reaction by protonating the oxygen atom of the oxazine ring, which facilitates the ring-opening process. nih.gov

The difference in catalytic activity between the E and Z isomers of a cinnamic acid derivative like 3-methoxycinnamic acid can be attributed to differences in their acidity and how they interact with the monomer. nih.govmdpi.com Generally, a lower pKa value (higher acidity) corresponds to a stronger catalytic effect. nih.govmdpi.com The spatial arrangement of the functional groups in the Z isomer may allow for more effective protonation of the benzoxazine monomer, leading to a faster polymerization rate. nih.govmdpi.com

In photopolymerization processes, the mechanism involves the transfer of energy from a photo-excited catalyst to the cinnamic acid-derived monomer. researchgate.netnih.gov For instance, in the [2+2] photopolymerization catalyzed by 2,2'-Methoxythioxanthone, the catalyst absorbs visible light and transitions to an excited triplet state. researchgate.netnih.gov It then transfers this energy to the biscinnamate monomer, activating it for the subsequent cycloaddition and polymerization. researchgate.netnih.gov

Conclusion and Future Research Directions for 4 Octyloxy Cinnamic Acid

Synthesis of Key Academic Findings on 4-(Octyloxy)cinnamic Acid

This compound is a member of the 4-alkoxycinnamic acid homologous series, which is notable for its thermotropic liquid crystalline behavior. A significant body of research has established that the properties of these materials are highly dependent on the length of the terminal alkoxy chain. nih.gov For 4-alkoxycinnamic acids, derivatives with shorter alkyl chains (n<9) typically exhibit a nematic liquid crystal phase, while those with longer chains (n>9) display both nematic and smectic phases. nih.gov As a derivative with eight carbon atoms in its alkoxy chain (n=8), this compound is primarily characterized by its nematic mesophase.

A cornerstone of the research on this compound is its function as a hydrogen-bond donor in the formation of supramolecular, hydrogen-bonded liquid crystals (HBLCs). researchgate.netfrontiersin.org By forming complexes with various hydrogen-bond acceptors, such as pyridine (B92270) derivatives, new materials with unique and often enhanced mesomorphic properties can be engineered. rsc.orgresearchgate.net These HBLC systems can exhibit induced smectic phases or altered phase transition temperatures compared to the individual components. researchgate.netfrontiersin.org For instance, HBLCs formed between 4-methoxycinnamic acid and 4-hexyloxybenzoic acid have been shown to exhibit enhanced smectic C phases. researchgate.net

Furthermore, the cinnamic acid moiety itself is intrinsically valuable in materials science due to its photoreactive nature. The carbon-carbon double bond in the cinnamate (B1238496) group can undergo a [2+2] photocycloaddition reaction when exposed to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring. nih.govrsc.org This dimerization process is a key mechanism for creating crosslinked polymer networks. nih.gov This reactivity has been leveraged to create photosensitive and photo-orientable polymers for applications such as alignment layers in liquid crystal displays (LCDs). google.com

The table below summarizes the key properties and findings related to this compound and its derivatives.

Property / Application AreaKey Research FindingRelevant Compound(s)
Liquid Crystallinity Exhibits nematic and/or smectic mesophases depending on the alkoxy chain length. nih.gov The octyloxy derivative is primarily nematic. A monotropic smectic C phase has also been observed. researchgate.net4-alkoxycinnamic acids
Hydrogen-Bonding Acts as a hydrogen-bond donor to form supramolecular liquid crystal complexes with tailored thermal and phase behaviors. researchgate.netfrontiersin.orgrsc.orgThis compound, 4-methoxycinnamic acid
Photoreactivity The cinnamate group undergoes [2+2] photodimerization, enabling photocrosslinking of polymers for various applications. nih.govrsc.orgCinnamic acid derivatives
Advanced Derivatives Serves as a precursor for more complex liquid crystals, such as azo-dyes and esters, to investigate structure-property relationships. mdpi.comijres.org2-fluoro-4-(4-(octyloxy)phenyl)diazenyl)phenyl cinnamate

Identification of Emerging Research Avenues in Chemical Synthesis and Material Science

Current research on this compound and related compounds is expanding from fundamental characterization to the creation of functional materials with specific, tailored properties.

In Chemical Synthesis, the focus is shifting towards more sophisticated molecular design and efficient synthesis protocols.

Functionalized Derivatives: There is a growing interest in synthesizing novel derivatives with specific functional groups to fine-tune material properties. For example, the introduction of lateral substituents like fluorine atoms into the molecular structure is being explored to systematically alter mesophase stability, transition temperatures, and dipole moments. mdpi.com

Supramolecular Engineering: Research is actively pursuing the design of new HBLC systems with unique molecular geometries, such as bent-shaped or non-symmetric dimers, to access novel mesophases that are not achievable with single-component systems. rsc.org

Efficient Synthesis: Modern synthetic methodologies are being applied to the derivatization of cinnamic acid. This includes the development of continuous-flow mechanochemistry, which offers a more efficient and scalable route to producing derivatives like amides and hydrazides compared to traditional batch processes. beilstein-journals.org

In Material Science, the unique properties of the alkoxycinnamic acid scaffold are being harnessed for a new generation of advanced materials.

Smart Polymers and Coatings: The photoreactive nature of the cinnamate group is a major focus. Emerging research involves creating photocrosslinkable elastomers from cinnamate-functionalized polyesters that are also biodegradable. nih.gov The reversibility of this photocycloaddition is being explored to create self-healing materials and reprocessable polymer networks. rsc.org Furthermore, the bulky nature of the cinnamic acid photodimer is being investigated for creating anti-corrosion coatings with reduced gas permeability. rsc.org

Functional Liquid Crystal Systems: Beyond simple displays, research is aimed at creating HBLCs with specific functionalities. This includes systems with induced smectic phases for ferroelectric applications or materials with high optical birefringence for photonic devices. globalauthorid.com

Biomaterials: The biocompatibility of cinnamic acid and its crosslinked products opens avenues in biomedical applications. Research is underway to develop cinnamate-functionalized polymers for use in drug delivery and tissue engineering. nih.govscielo.br

Future Prospects for Novel Advanced Material Development Based on Alkoxycinnamic Acid Scaffolds

The versatile alkoxycinnamic acid scaffold is poised to be a foundational component in the development of next-generation advanced materials, driven by major trends in sustainability, nanotechnology, and smart systems.

The future will likely see the integration of alkoxycinnamic acid-based systems into metamaterials . cas.org The ability to precisely control molecular alignment and create ordered phases, a hallmark of liquid crystals, is essential for fabricating materials with properties not found in nature, such as a negative refractive index. Tunable metamaterials based on these scaffolds could find applications in advanced optics, energy harvesting, and next-generation communication systems. cas.org

A significant future direction lies in the creation of "smart" and responsive materials . The combination of hydrogen-bonding capabilities and photoreactivity makes the alkoxycinnamic acid scaffold ideal for producing materials that respond to multiple stimuli. This could lead to sophisticated chemical sensors where analyte binding disrupts the hydrogen-bonded network, causing a detectable optical change. globalauthorid.com Moreover, the development of self-healing and recyclable polymers based on the reversible photocrosslinking of the cinnamate group will be crucial for creating sustainable and durable products, from consumer electronics to advanced coatings. rsc.org

The push for sustainable and green technologies will further elevate the importance of this class of compounds. Cinnamic acid is a naturally occurring, plant-derived metabolite, making it an attractive building block for biodegradable polymers. jocpr.com Future prospects include the development of fully biodegradable electronics and transient medical devices that perform a function and then safely break down, minimizing electronic waste and environmental impact. nih.gov

Finally, the convergence of materials science and biotechnology will open new frontiers. nih.gov The ability to functionalize the alkoxycinnamic acid scaffold allows for its conjugation to biomolecules, leading to novel bio-inspired materials . This could result in advanced drug delivery systems that release their payload in response to a light trigger or diagnostic tools where molecular recognition events on a surface are transduced into an optical signal. The synergy with computational materials science will accelerate these developments, allowing for the in silico design and prediction of material properties before their synthesis, paving the way for rapid innovation in energy, medicine, and environmental science. frontiersin.org

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(octyloxy)cinnamic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves esterification or coupling reactions. For example:

  • Esterification : Reacting cinnamic acid derivatives with octanol under acid catalysis (e.g., sulfuric acid) or via Steglich esterification using coupling agents like DCC/DMAP. Reaction temperature (60–80°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .

How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% as per typical standards) .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.5–8.0 ppm, octyloxy chain protons at δ 1.0–1.8 ppm) and FTIR (C=O stretch ~1700 cm1^{-1}, C-O-C stretch ~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification (expected m/z ~290–300 for the parent ion) .

What stability considerations are critical for storing this compound in laboratory settings?

  • Storage : Store in airtight containers at –20°C, protected from light and moisture. Degradation products (e.g., oxidized derivatives) may form under prolonged exposure to oxygen or heat .
  • Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 6 months) and analyze via HPLC to detect decomposition .

Advanced Research Questions

How do substituents on the cinnamic acid core (e.g., octyloxy vs. methoxy groups) influence photophysical properties?

  • Structure-Property Relationships : The octyloxy chain enhances lipophilicity, affecting solubility in lipid bilayers or polymer matrices. Compare UV-Vis spectra (λmax shifts due to electron-donating effects) and fluorescence quantum yields with analogues like 4-methoxycinnamic acid .
  • Experimental Design : Use time-resolved fluorescence spectroscopy to study intramolecular charge transfer (ICT) behavior in solvents of varying polarity .

What mechanistic insights explain contradictory results in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Dependent Effects : At low concentrations (µM range), this compound may inhibit microbial growth via membrane disruption. At higher doses (mM range), cytotoxicity in mammalian cells can occur due to ROS generation .
  • Model Systems : Validate activity in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., human keratinocyte) models to clarify selectivity .

How can computational methods guide the design of this compound derivatives for targeted applications?

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, dock the compound into the active site of tyrosinase to study inhibition mechanisms .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity to optimize lead compounds .

What strategies resolve discrepancies in solubility data across different solvent systems?

  • Solubility Screening : Use shake-flask or nephelometry methods in polar (e.g., DMSO), semi-polar (ethanol), and non-polar (hexane) solvents. Note that logP values (~4.5 for this compound) predict preferential partitioning into lipid-rich phases .
  • Co-solvency Approaches : For aqueous formulations, employ surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .

Methodological Guidance

How to design a robust protocol for evaluating this compound’s role in polymer-based drug delivery systems?

  • Formulation : Incorporate the compound into PLGA nanoparticles via emulsion-solvent evaporation. Characterize encapsulation efficiency via UV-Vis and particle size via DLS .
  • Release Kinetics : Conduct in vitro release studies (PBS buffer, pH 7.4) and model data using Higuchi or Korsmeyer-Peppas equations .

What analytical techniques are optimal for studying degradation pathways under oxidative stress?

  • LC-MS/MS : Identify degradation products (e.g., hydroxylated or cleaved derivatives) in H2O2-exposed samples .
  • EPR Spectroscopy : Detect radical intermediates (e.g., semiquinones) formed during oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.